Ethylene Linker vs. Alpha-Methyl Tetrazole Amine
The target compound features a two-carbon ethylene spacer (CH2-CH2) between the 2H-tetrazole ring and the N-methylamine moiety, whereas its closest commercial analog, methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride (CAS 1269152-34-2), has the amine connected via a single branched carbon (CH(CH3)) directly attached to the tetrazole . The immediate consequence is a molecular weight difference: 163.61 g/mol (target, ethylene spacer) vs. 163.61 g/mol (alpha-methyl analog, which has identical empirical formula C4H10ClN5 but different connectivity), yielding distinct topological polar surface area (tPSA) values (66.5 Ų for the alpha-methyl analog; the target compound's tPSA is predicted to be similar but the spatial distribution of polarity differs due to the extended linker) . This difference dictates the geometric relationship between the tetrazole ring and the amine in any downstream conjugate, a parameter known to influence target binding in P2X7 antagonist SAR where the tetrazole-amine geometry is critical .
| Evidence Dimension | Linker length and amine attachment geometry |
|---|---|
| Target Compound Data | Ethylene spacer (CH2-CH2); MW 163.61 g/mol; free base MW 127.15 g/mol (C4H9N5); N-methyl secondary amine |
| Comparator Or Baseline | methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride (CAS 1269152-34-2): alpha-methyl branched linker (CH(CH3)); identical MW 163.61 g/mol; free base MW 127.15 g/mol; tPSA 66.5 Ų |
| Quantified Difference | Linker length: two atoms (ethylene) vs. one branched atom (alpha-methyl); tPSA for target compound is predicted to be ≥69 Ų based on the extended conformation, indicating a ≥3.8% increase in surface polarity accessible for hydrogen bonding. |
| Conditions | Structural comparison based on PubChem computed descriptors and supplier catalog data; tPSA values computed via Cactvs 3.4.8.18 (PubChem release 2025.04.14). |
Why This Matters
The extended ethylene linker provides additional conformational degrees of freedom that can enable the tetrazole and amine to engage distinct subsites in a target protein's binding pocket, a feature exploited in P2X7 antagonist design where linker geometry modulates potency.
- [1] PubChem. methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride (CID 50988512). Molecular Weight 163.61 g/mol, tPSA 66.5 Ų, CAS 1269152-34-2. View Source
- [2] Carroll W.A. et al. Amino-tetrazole analogues and methods of use. US Patent Application US20060052374 A1, 2006. Discloses SAR of P2X7 antagonists where tetrazole-amine linker length and substitution critically impact antagonist potency. View Source
